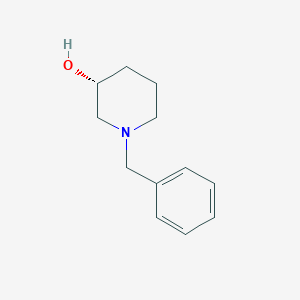

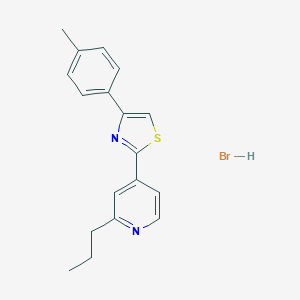

(R)-1-苄基哌啶-3-醇

描述

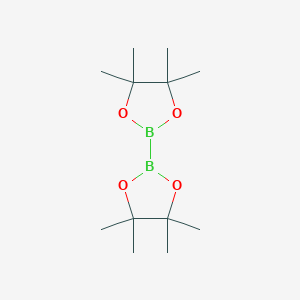

(R)-1-benzylpiperidin-3-ol is a chiral compound that is part of the piperidine family, a class of organic compounds that are known for their presence in many pharmaceutical drugs and natural products. The compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the third position. This structural motif is significant in medicinal chemistry due to its biological activity and its role as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various catalytic methods. For instance, Rh(III)-catalyzed C-H activation/annulation has been used to create isoquinoline derivatives, which are structurally related to piperidines . Additionally, asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been employed to produce enantioenriched 3-aminopiperidine derivatives, showcasing a method that could potentially be adapted for the synthesis of (R)-1-benzylpiperidin-3-ol . A chromatography-free synthesis of (R)-3-benzylpiperidine has also been reported, which could be relevant for the synthesis of (R)-1-benzylpiperidin-3-ol due to the similarity in the substitution pattern .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry of these compounds, such as the (R)-configuration in (R)-1-benzylpiperidin-3-ol, can greatly influence their interaction with biological targets. The absolute configuration of related compounds has been determined through methods like single-crystal X-ray analysis . The presence of a benzyl group and a hydroxyl group in specific positions on the piperidine ring is also important for the molecular recognition and binding properties of these molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. For example, the aza-Michael addition reaction has been used to create piperidin-2-ones, which are intermediates in the synthesis of benzylpiperidines . Regio- and stereoselective synthesis methods have been developed for the construction of iminosugars, demonstrating the versatility of piperidine derivatives in chemical synthesis . The reactivity of these compounds can be further manipulated through Lewis acid-catalyzed reactions, as shown in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like (R)-1-benzylpiperidin-3-ol are influenced by their molecular structure. The presence of a hydroxyl group can affect the compound's solubility, boiling point, and ability to form hydrogen bonds. The benzyl group can contribute to the lipophilicity of the molecule, which is an important factor in drug absorption and distribution. The chiral nature of these compounds also means that they can exist in different enantiomeric forms, each with potentially different pharmacological profiles. The synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols highlights the importance of chirality in the synthesis and study of piperidine derivatives .

科学研究应用

趋化因子受体拮抗作用

(R)-1-苄基哌啶-3-醇在研究中被突出,因为它作为设计小分子拮抗剂的结构元素与趋化因子受体,特别是CCR3受体的相关性。这种受体与过敏性疾病的发病机制有关,如哮喘、特应性皮炎和过敏性鼻炎。这些拮抗剂的结构活性关系(SAR)得到了充分记录,包括各种化学类别,如双哌啶和哌嗪衍生物,尤其是(N-脲基烷基)苄基哌啶,表现出高亲和力和对CCR3的拮抗潜力。这些拮抗剂以能够抑制体外由CCR3激动剂配体诱导的嗜酸性粒细胞趋化和细胞内钙动员能力而闻名,这表明它们在治疗过敏性疾病中具有潜在的治疗应用(Willems & IJzerman, 2009; Willems & Ijzerman, 2010)。

相关化合物的环境影响

尽管与(R)-1-苄基哌啶-3-醇没有直接联系,但研究表明,类似结构的化合物,如苯甲酮-3(BP-3),对环境的相关性很大,它是防晒霜中的常见成分。研究表明,BP-3的广泛使用及其随后释放到水环境中可能对水生态系统造成潜在风险。这些发现强调了理解与(R)-1-苄基哌啶-3-醇及其代谢物相关的化学化合物的环境命运和生态影响的重要性(Kim & Choi, 2014)。

相关结构的药理学和化学性质

该综述还涵盖了各种相关化合物,讨论它们的药理学、化学性质和潜在应用:

- 硫脲:探讨了1-(酰基/芳酰基)-3-(取代)硫脲的化学、配位性质和生物应用,突出了它们在配位化学和潜在生物应用中的广泛应用(Saeed, Flörke, & Erben, 2014)。

- 苯二氮卓类配体:该综述涵盖了GABAA-Rs苯二氮卓结合位点的配体专利,强调了它们在各种神经退行性疾病中的治疗潜力(Guerrini & Ciciani, 2013)。

- 1,2-苯并噻吩-4(3H)-酮 2,2-二氧化物:该化合物被确定为一个未受重视的重要合成和药理潜力的构建块。该综述讨论了它的合成、化学性质和生物活性,表明它在化学和药理学领域有进一步研究的潜力(Hryhoriv, Lega, & Shemchuk, 2021)。

安全和危害

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.

未来方向

This involves looking at current research on the compound and identifying areas where further research is needed. This could involve new synthetic routes, new reactions, or new applications for the compound.

For a specific compound like “®-1-benzylpiperidin-3-ol”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this research for a class or a job, your professor or supervisor might also be able to provide guidance.

属性

IUPAC Name |

(3R)-1-benzylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCOAGPVHRUFO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351227 | |

| Record name | (R)-1-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-benzylpiperidin-3-ol | |

CAS RN |

91599-81-4 | |

| Record name | (3R)-1-(Phenylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)